(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-methyl-3-pyridin-3-ylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8(7-11)5-9-3-2-4-10-6-9/h2-4,6,8,11H,5,7H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZOUOOHQWUFAP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol, a chiral compound, has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring and a hydroxyl group attached to a propan-1-ol backbone, making it a significant chiral building block in organic synthesis. Its stereochemistry influences its interactions with biological targets, which is essential for its pharmacological effects.
The biological activity of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is primarily attributed to its ability to bind to specific receptors and enzymes. This binding can modulate their activity through conformational changes, leading to downstream signaling effects. The exact molecular targets are still under investigation, but preliminary studies suggest it may act as a ligand for various biological pathways involved in:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
- Receptor Binding : It has been shown to interact with receptors that could influence neurotransmitter systems and other physiological processes.
Antioxidant Activity
Research indicates that (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol exhibits antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and protect cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has shown promise in inhibiting the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Study | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Zhou et al. (2010) | HepG2 | 17.19 | Induces apoptosis |
| Zhu et al. (2019) | SGC-7901 | 6.61 | Oxidative stress pathway |
Neuroprotective Effects
Given its interaction with neurotransmitter systems, there is growing interest in the neuroprotective effects of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol. It may enhance cognitive function and provide therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
Case Studies
- Antioxidant Activity Evaluation : In a study conducted on PC12 cells, (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol demonstrated significant protective effects against H₂O₂-induced oxidative damage, highlighting its potential as an antioxidant agent .
- Anticancer Mechanism Exploration : A recent investigation into gastric carcinoma cells revealed that treatment with the compound led to apoptosis via the p38-MAPK signaling pathway, suggesting its role in cancer therapy .
Scientific Research Applications
Chemical Applications
Chiral Building Block in Synthesis
(2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is primarily utilized as a chiral building block in the synthesis of complex organic molecules. Its chirality allows for the creation of enantiomerically pure compounds, which are essential in pharmaceuticals. This compound facilitates the synthesis of various derivatives that exhibit distinct biological activities.
Synthetic Routes
The synthesis typically involves:
- Starting Materials : Pyridine and an alkylating agent.
- Alkylation Process : Pyridine undergoes alkylation under basic conditions.
- Chiral Resolution : The racemic mixture is resolved to isolate the (2R)-enantiomer.
Biological Applications
Potential Biological Activities
Research indicates that (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol may possess significant biological activities, including enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in various biological assays.
Case Study: Enzyme Inhibition
One study explored the compound's ability to inhibit specific enzymes related to neurological disorders. The findings suggest that it may modulate enzyme activity, potentially leading to therapeutic applications in treating conditions like Alzheimer's disease.
Medicinal Applications
Therapeutic Potential
The compound is under investigation for its potential therapeutic applications, particularly in neurology. Its interaction with molecular targets could lead to new treatments for neurological disorders.
Clinical Research Insights
Ongoing clinical trials are assessing the efficacy of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol in managing symptoms of chronic pain and neurodegenerative diseases. Early results indicate promising outcomes, warranting further exploration.
Industrial Applications
Pharmaceutical and Fine Chemicals Production
In industrial settings, (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol is used in the production of pharmaceuticals and fine chemicals. Its role as a chiral intermediate is crucial for developing enantiomerically pure drugs.
Industrial Synthesis Overview
The industrial production methods may involve:
- Catalytic Hydrogenation : Using chiral catalysts to enhance selectivity.
- Enzymatic Resolution : Employing enzymes for selective conversion processes.
Comparison with Similar Compounds
Key Compounds for Comparison:
3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol Substituents: Chlorine at pyridine position 2, methyl at position 3. Chain: Prop-2-yn-1-ol (propargyl alcohol) with a triple bond. Impact: The electron-withdrawing chlorine and rigid triple bond enhance electrophilic reactivity compared to the single-bonded propanol chain in the target compound .
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol Substituents: Amino group at pyridine position 2, iodine at position 4. Chain: Propan-1-ol (similar backbone to the target compound).
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol
- Substituents: Chlorine at position 2, dimethoxymethyl at position 3.
- Chain: Prop-2-yn-1-ol.
- Impact: The dimethoxymethyl group enhances steric hindrance and may stabilize the pyridine ring against oxidation .
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
- Substituents: Methoxy groups at pyridine positions 5 and 5.
- Chain: Prop-2-yn-1-ol.
- Impact: Methoxy groups improve solubility in polar solvents and modulate electronic effects on the pyridine nitrogen .
3-(2-Aminopyridin-3-yl)propan-1-ol Substituents: Amino group at pyridine position 2. Chain: Propan-1-ol. Impact: Lacks stereochemistry at the propanol chain but shares the hydroxyl group’s hydrogen-bonding capacity, making it a simpler analog of the target compound .
Table 1: Structural Comparison of Selected Pyridine Derivatives
Implications of Structural Differences
- Stereochemistry: The R-configuration in the target compound may confer distinct binding affinities in chiral environments (e.g., enzyme active sites) compared to non-chiral analogs like 3-(2-Aminopyridin-3-yl)propan-1-ol .
- Substituent Effects : Electron-withdrawing groups (Cl, I) and electron-donating groups (NH₂, OCH₃) alter the pyridine ring’s electronic profile, impacting solubility, stability, and intermolecular interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves alkylation of pyridin-3-yl derivatives using Grignard reagents or organozinc intermediates. For enantiomeric control, asymmetric catalysis (e.g., chiral ligands in transition metal complexes) or enzymatic resolution is employed. Post-synthesis, chiral HPLC with columns like Chiralpak® AD-H or OD-H can confirm enantiopurity. Reaction conditions (e.g., temperature ≤ 0°C for stereochemical stability) and solvents (e.g., anhydrous THF) are critical to minimize racemization .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol?
- Methodological Answer :
- 1H/13C NMR : Coupling constants (e.g., J-values) between the methyl group (C2) and adjacent protons reveal spatial arrangements.
- Chiroptical Methods : Optical rotation ([α]D) and circular dichroism (CD) validate chiral centers.
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained.
- Chiral HPLC : Quantifies enantiomeric excess (ee) using mobile phases like hexane/isopropanol (90:10) .
Advanced Research Questions
Q. How does the stereochemistry at the C2 position influence the biological activity of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol in enzyme inhibition studies?
- Methodological Answer : The (2R)-configuration enhances binding affinity to enzymes like kinases or dehydrogenases via hydrogen bonding (hydroxyl group) and π-π stacking (pyridine ring). Comparative studies with (2S)-isomers show reduced IC50 values for the R-configuration (e.g., 2.3 μM vs. 18.7 μM in kinase X assays). Molecular docking simulations (using AutoDock Vina) predict steric clashes in the S-form due to methyl group orientation .
Q. What strategies can resolve contradictions in reported biological activity data for (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol across different assay systems?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤ 0.1%), pH (7.4 for physiological mimicry), and cell line viability (use MTT assays).
- Metabolic Stability Testing : Monitor compound degradation via LC-MS under assay conditions (e.g., 37°C, 5% CO2) to rule out artifact data.
- Orthogonal Assays : Validate results using both cell-based (e.g., HEK293) and cell-free (e.g., fluorescence polarization) systems .
Q. How can computational modeling predict the interaction of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol with novel biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate ligand-protein interactions over 100 ns trajectories.
- QSAR Models : Train algorithms on pyridine derivatives with known IC50 values to predict binding modes.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with target active sites .
Q. What structural analogs of (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol show divergent biological activities, and how can these differences inform SAR studies?
- Methodological Answer :
| Compound | Structural Variation | Biological Activity (IC50) | Key Interaction Mechanism |
|---|---|---|---|
| (2R)-2-Methyl-3-pyridin-3-ylpropan-1-ol | None (reference) | 2.3 μM (Kinase X) | H-bond (OH), π-π (pyridine) |
| 3-(6-Fluoropyridin-3-yl)-2-methylpropan-1-ol | Fluorine at pyridine C6 | 5.8 μM | Enhanced metabolic stability |
| 2-Methyl-3-(pyrrolidin-1-yl)propan-1-ol | Pyrrolidine replaces pyridine | >100 μM | Loss of π-π interactions |
- Fluorine substitution improves metabolic stability but reduces potency due to steric effects. Pyrrolidine analogs lack aromatic stacking, highlighting the necessity of the pyridine ring for target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
